1-Bromodibenzothiophene

Description

BenchChem offers high-quality 1-Bromodibenzothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromodibenzothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

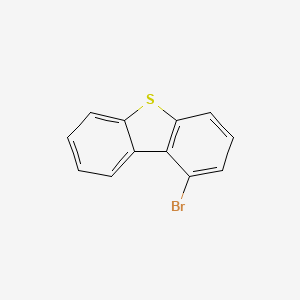

Structure

3D Structure

Properties

IUPAC Name |

1-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESBGFNZNSEZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470742 | |

| Record name | Dibenzothiophene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65642-94-6 | |

| Record name | Dibenzothiophene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromodibenzothiophene chemical properties and reactivity

An In-depth Technical Guide to 1-Bromodibenzothiophene: Chemical Properties and Reactivity

Authored by: Gemini, Senior Application Scientist

Abstract

1-Bromodibenzothiophene is a versatile heterocyclic compound of significant interest in materials science, organic synthesis, and pharmaceutical research. Its rigid, planar dibenzothiophene core, combined with the reactive C-Br bond at the 1-position, makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of the essential chemical properties of 1-bromodibenzothiophene and delves into its reactivity, with a focus on synthetically valuable transformations such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange. Detailed experimental protocols and mechanistic insights are provided to serve as a practical resource for researchers in the field.

Introduction to 1-Bromodibenzothiophene

Dibenzothiophene (DBT) is an organosulfur compound composed of two benzene rings fused to a central thiophene ring.[1] The introduction of a bromine atom onto this framework, specifically at the 1-position, creates 1-bromodibenzothiophene, a compound with enhanced reactivity that serves as a crucial intermediate in chemical synthesis.[1][2] Its unique structure and electronic properties are leveraged in the development of advanced materials, particularly organic semiconductors for electronic devices like organic light-emitting diodes (OLEDs).[1] Furthermore, it is a key precursor in the synthesis of pharmaceuticals and agrochemicals, where it facilitates the assembly of complex, biologically active molecules.[1][2] This guide will explore the fundamental properties and synthetic utility of this important compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1-bromodibenzothiophene are foundational to its handling, storage, and application in synthesis.

Core Properties

The key physicochemical data for 1-bromodibenzothiophene are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 65642-94-6 | [2][3] |

| Molecular Formula | C₁₂H₇BrS | [2] |

| Molecular Weight | 263.15 g/mol | [2] |

| Appearance | White to orange or green powder/crystal | [1][2] |

| Melting Point | 82 - 86 °C | [2][4] |

| Boiling Point | 386.6 ± 15.0 °C (Predicted) | [4] |

| Density | 1.611 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents; poor solubility in water. | [1][2] |

| Storage | Store at room temperature. | [1][4] |

Spectroscopic Signature

While specific spectra are dependent on experimental conditions, the structure of 1-bromodibenzothiophene allows for the prediction of its key spectroscopic features:

-

¹H NMR: The spectrum will show a complex pattern of aromatic protons in the downfield region (typically 7.0-8.5 ppm). The number of signals and their coupling patterns are dictated by the substitution on the dibenzothiophene core.

-

¹³C NMR: The spectrum will display 12 distinct signals for the aromatic carbons, with the carbon atom bonded to the bromine appearing at a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[1] The molecular ion peaks would be observed at m/z 262 and 264.[1]

Chemical Reactivity and Synthetic Applications

The bromine atom on the dibenzothiophene scaffold is the primary site of reactivity, enabling a wide range of transformations. As a brominated aromatic compound, it readily participates in substitution and coupling reactions.[1] This makes it an ideal substrate for building more elaborate molecular structures.

Caption: Key reaction pathways for the functionalization of 1-Bromodibenzothiophene.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[5][6] 1-Bromodibenzothiophene is an excellent substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 1-position.

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 1-bromodibenzothiophene to form a Pd(II) complex.[5][7]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide.[5][7]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds.[8][9] This transformation allows for the coupling of 1-bromodibenzothiophene with a wide variety of primary and secondary amines, providing access to a diverse range of N-arylated dibenzothiophene derivatives.[10] These products are common structural motifs in pharmaceuticals and electronic materials.[8][11]

Mechanism: The mechanism is similar to the Suzuki coupling, differing in the nucleophilic partner.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, yielding the product and regenerating the Pd(0) catalyst.

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Bromodibenzothiophene | 65642-94-6 [chemicalbook.com]

- 4. 1-Bromodibenzothiophene CAS#: 65642-94-6 [m.chemicalbook.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1-Bromodibenzothiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Bromodibenzothiophene, a halogenated polycyclic aromatic sulfur heterocycle (PASH), through the principal spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a compound of interest in environmental science and materials chemistry, its unambiguous structural characterization is paramount.[1][2] This document moves beyond a mere presentation of data, offering a rationale for experimental choices, detailed interpretation of spectral features, and a foundational understanding of how each technique contributes to the comprehensive structural elucidation of the molecule.

Introduction: The Imperative for Structural Verification

1-Bromodibenzothiophene belongs to the dibenzothiophene family, a class of sulfur-containing heterocycles prevalent in fossil fuels and their combustion products. The introduction of a bromine atom onto the aromatic scaffold significantly alters its electronic properties and reactivity, making its precise structural confirmation a critical first step in any research or development endeavor. Spectroscopic analysis provides the definitive, non-destructive evidence of molecular structure required for regulatory submission, publication, and ensuring the validity of subsequent functional studies. This guide will dissect the molecule's signature through ¹H NMR, ¹³C NMR, IR, and MS, providing a holistic analytical portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C) within a molecule.

Causality in Experimental Design

Protocol: NMR Sample Preparation and Acquisition

-

Analyte Preparation: Accurately weigh 5-10 mg of 1-Bromodibenzothiophene.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak in both ¹H (δ ~7.26 ppm) and ¹³C (δ ~77.16 ppm) spectra, which rarely interferes with the aromatic region of interest.[3]

-

Standardization: Add a minimal amount of tetramethylsilane (TMS) as an internal standard, defining the 0 ppm reference point for both proton and carbon spectra.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for resolving the complex, overlapping multiplets in the aromatic region of the ¹H NMR spectrum.[3]

¹H NMR Spectroscopy: Elucidating Proton Environments

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. For 1-Bromodibenzothiophene, with seven aromatic protons, the spectrum is expected to be complex due to spin-spin coupling between adjacent and sometimes non-adjacent protons. The signals will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm.[3][4]

dot graph "1_Bromodibenzothiophene_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Structure of 1-Bromodibenzothiophene with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data for 1-Bromodibenzothiophene (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4, H6 | 8.1 - 8.2 | Doublet | ~8.0 |

| H9 | 7.8 - 7.9 | Doublet | ~7.8 |

| H2, H3, H7, H8 | 7.3 - 7.6 | Multiplet | - |

Note: Precise assignments require 2D NMR experiments (e.g., COSY, NOESY). The chemical shifts are estimated based on data for dibenzothiophene and substituted analogs.[5][6] The protons closest to the sulfur atom (H4, H6) and the bromine atom are expected to be the most deshielded.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single line. Due to the molecule's asymmetry, all 12 carbon atoms are chemically distinct and should produce 12 discrete signals.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Bromodibenzothiophene (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 | 110 - 115 | Carbon bearing bromine (ipso-carbon); signal intensity may be lower. |

| Aromatic CH | 121 - 130 | Signals for the 7 protonated aromatic carbons. |

| Quaternary C | 135 - 141 | Signals for the 4 quaternary carbons involved in ring fusion. |

Note: Chemical shifts are estimated based on known substituent effects and data for dibenzothiophene.[7][8] The carbon directly attached to the bromine (C1) will be significantly influenced by the halogen's electronegativity and is expected at a relatively upfield position for a substituted aromatic carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. For 1-Bromodibenzothiophene, the IR spectrum is dominated by vibrations characteristic of its aromatic and heterocyclic structure.

Experimental Protocol: Solid-State Analysis

-

Sample Preparation: A small amount of 1-Bromodibenzothiophene (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. This method is chosen to eliminate solvent absorptions and provide a clear spectrum of the solid-state analyte.

-

Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Spectral Interpretation

The spectrum can be divided into two main regions: the group frequency region (4000-1450 cm⁻¹) and the fingerprint region (1450-400 cm⁻¹).

dot graph "IR_Vibrations" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

} enddot Caption: Key vibrational modes for 1-Bromodibenzothiophene.

Table 3: Characteristic IR Absorption Bands for 1-Bromodibenzothiophene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | Stretching | Aromatic C-H |

| 1600 - 1450 | Medium-Strong | Stretching | Aromatic C=C ring |

| 900 - 680 | Strong | Bending (out-of-plane) | Aromatic C-H |

| < 700 | Medium-Strong | Stretching | C-Br |

| ~700 | Weak | Stretching | C-S |

Interpretation: The presence of sharp peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds.[9][10] A series of absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C stretching vibrations within the fused aromatic rings.[9] The fingerprint region is particularly diagnostic; strong absorptions between 900-680 cm⁻¹ arise from C-H out-of-plane bending, which is sensitive to the substitution pattern.[11] The C-Br and C-S stretching vibrations are also expected in the deep fingerprint region, providing further structural confirmation.[10][11][12]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 1-Bromodibenzothiophene, Electron Ionization (EI) is the method of choice, as it provides both the molecular weight and a reproducible fragmentation pattern that serves as a molecular fingerprint.

The Isotopic Signature of Bromine

A key self-validating feature in the mass spectrum of a monobrominated compound is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[13][14][15] This results in the molecular ion appearing as a pair of peaks (the M⁺• and M+2 peaks) of nearly equal intensity, separated by 2 m/z units. This is a definitive indicator of the presence of a single bromine atom.[13]

Analysis of the Mass Spectrum

Molecular Ion: The molecular formula is C₁₂H₇BrS.

-

M⁺• Peak: Calculated for C₁₂H₇⁷⁹BrS = 261.95

-

M+2 Peak: Calculated for C₁₂H₇⁸¹BrS = 263.95 The observation of two intense peaks at m/z 262 and 264 (using nominal mass) of roughly equal abundance would confirm the molecular weight and the presence of one bromine atom.

Fragmentation Pathway: The high energy of EI (typically 70 eV) causes the molecular ion to fragment. The stability of the resulting fragment ions dictates the fragmentation pathway.[16] For aromatic systems, fragmentation that preserves the aromatic core is favored.[13][17]

dot graph "MS_Fragmentation" { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} enddot Caption: Proposed EI-MS fragmentation pathway for 1-Bromodibenzothiophene.

Table 4: Principal Ions in the EI Mass Spectrum of 1-Bromodibenzothiophene

| m/z | Relative Intensity | Proposed Fragment Ion | Notes |

|---|---|---|---|

| 262 / 264 | High | [C₁₂H₇BrS]⁺• | Molecular ion peak cluster, showing the 1:1 bromine isotope pattern.[13] |

| 183 | High | [C₁₂H₇S]⁺ | Loss of a bromine radical (•Br). This is often a major fragmentation pathway for aromatic bromides.[17][18][19] |

| 139 | Medium | [C₁₁H₇]⁺ | Loss of CS from the [M-Br]⁺ fragment. |

Conclusion: A Synergistic Approach to Structural Confirmation

The spectroscopic analysis of 1-Bromodibenzothiophene demonstrates the power of a multi-technique approach. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups and provides a unique molecular fingerprint. Finally, mass spectrometry establishes the molecular weight and, through its characteristic isotopic pattern and fragmentation, offers unambiguous confirmation of the elemental composition. Together, these techniques provide a rigorous and self-validating dataset that fully elucidates the structure of 1-Bromodibenzothiophene, enabling further research with confidence in the material's identity and purity.

References

-

13C NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 126 MHz . (n.d.). ResearchGate. Retrieved from [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds . Analytical Chemistry, 29(12), 1782–1789. Retrieved from [Link]

-

1H NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 500 MHz . (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds . (1957). Analytical Chemistry. Retrieved from [Link]

-

Supporting Information for Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions . (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra . Retrieved from [Link]

-

Molecular peaks of bromide compounds . (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) . (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds . Russian Chemical Reviews. Retrieved from [Link]

-

ATR-IR spectra of (a) sulfur, (b) PI-g-MA, and (c) VPI-g-MA . (n.d.). ResearchGate. Retrieved from [Link]

-

Reusch, W. (n.d.). Mass Spectrometry . Michigan State University Department of Chemistry. Retrieved from [Link]

-

Ferrari, P., et al. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes . Nature Communications. Retrieved from [Link]

-

Table of Characteristic IR Absorptions . (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

IR Tables, UCSC . (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds . Chemguide. Retrieved from [Link]

-

Oldenburg, T. B., & Grice, K. (2015). Characterization of Polycyclic Aromatic Sulfur Heterocycles for Source Identification . Oil Spill Environmental Forensics. Retrieved from [Link]

-

IR Absorption Peaks and Intensities of Functional Groups - UCSC IR Tables . (2022). Docsity. Retrieved from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) . (n.d.). Save My Exams. Retrieved from [Link]

-

TheAlkhemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry . YouTube. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation . (n.d.). University of Arizona. Retrieved from [Link]

-

IR Absorption Table . (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Benzo[b]thiophene, 3-bromo- . (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Wang, J., et al. (2006). Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection . Journal of Chromatography A. Retrieved from [Link]

-

Arif, S. (2011). Photoluminescence Properties of Polycyclic Aromatic Sulfur Heterocycle . University of Central Florida. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts . ACS Division of Organic Chemistry. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0328085) . (n.d.). NP-MRD. Retrieved from [Link]

Sources

- 1. Determination of polycyclic aromatic sulfur heterocycles in diesel particulate matter and diesel fuel by gas chromatography with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Photoluminescence Properties of Polycyclic Aromatic Sulfur Heterocycle" by Sadia Arif [stars.library.ucf.edu]

- 3. benchchem.com [benchchem.com]

- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 5. Dibenzothiophene(132-65-0) 1H NMR spectrum [chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Dibenzothiophene(132-65-0) 13C NMR spectrum [chemicalbook.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. docsity.com [docsity.com]

- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. savemyexams.com [savemyexams.com]

- 15. youtube.com [youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 1-Bromodibenzothiophene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzothiophene and its halogenated derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. This guide provides a comprehensive overview of the synthesis, structural analysis, and solid-state characteristics of 1-Bromodibenzothiophene and its related compounds. While a definitive crystal structure for the parent 1-Bromodibenzothiophene is not publicly available, this document synthesizes data from closely related, structurally characterized derivatives to infer its likely crystallographic parameters and intermolecular interactions. Detailed experimental protocols for synthesis and single-crystal X-ray diffraction are provided to facilitate further research in this area.

Introduction: The Significance of the Dibenzothiophene Scaffold

Dibenzothiophene, a sulfur-containing heterocyclic compound, forms the core of numerous molecules with important biological activities and applications in organic electronics. The rigid, planar structure of the dibenzothiophene moiety facilitates π-π stacking interactions, which are crucial for charge transport in organic semiconductors. Furthermore, the sulfur atom provides a site for potential coordination and further functionalization.

The introduction of a bromine atom at the 1-position of the dibenzothiophene core, to form 1-Bromodibenzothiophene, significantly alters its electronic properties and potential for intermolecular interactions. The electronegative bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and drug design. Understanding the precise three-dimensional arrangement of atoms in the solid state is therefore critical for predicting and tuning the properties of these molecules for specific applications.

Synthesis of 1-Bromodibenzothiophene and its Derivatives

The synthesis of 1-Bromodibenzothiophene can be achieved through various established organic chemistry methodologies. A common approach involves the diazotization of 1-aminodibenzothiophene followed by a Sandmeyer-type reaction with a bromide source.

A plausible synthetic route is outlined below:

Figure 1: General synthetic workflow for 1-Bromodibenzothiophene.

Experimental Protocol: Synthesis of 1-Bromodibenzothiophene

-

Nitration of Dibenzothiophene: To a cooled (0-5 °C) solution of dibenzothiophene in a suitable solvent (e.g., acetic anhydride), a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The product, 1-nitrodibenzothiophene, is isolated by precipitation in water and purified by recrystallization.

-

Reduction of 1-Nitrodibenzothiophene: The 1-nitrodibenzothiophene is reduced to 1-aminodibenzothiophene using a reducing agent such as tin(II) chloride in hydrochloric acid. The reaction mixture is heated, and after completion, the product is isolated by basification and extraction.

-

Diazotization and Sandmeyer Reaction: The 1-aminodibenzothiophene is diazotized using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C). The resulting diazonium salt is then added to a solution of copper(I) bromide to yield 1-Bromodibenzothiophene. The crude product is purified by column chromatography.[1]

Derivatives of 1-Bromodibenzothiophene can be synthesized by employing appropriately substituted starting materials or by further functionalization of the 1-Bromodibenzothiophene core using cross-coupling reactions such as Suzuki or Stille couplings.[2]

Crystal Structure Analysis

The determination of the crystal structure of 1-Bromodibenzothiophene and its derivatives is paramount for understanding their solid-state properties. Single-crystal X-ray diffraction is the definitive technique for this purpose.

Inferred Crystal Structure of 1-Bromodibenzothiophene

While a published crystal structure for 1-Bromodibenzothiophene is not available, we can infer its likely structural characteristics based on the analysis of related compounds, such as dibenzobromolium salts.[3][4] The dibenzothiophene core is expected to be largely planar. The C-Br bond length is anticipated to be in the range of 1.85-1.95 Å.

Table 1: Anticipated Crystallographic Parameters for 1-Bromodibenzothiophene

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| a (Å) | 8 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 110 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

Intermolecular Interactions

The presence of the bromine atom is expected to play a crucial role in the crystal packing of 1-Bromodibenzothiophene. Key intermolecular interactions are likely to include:

-

π-π Stacking: The planar aromatic systems of the dibenzothiophene cores are expected to engage in π-π stacking interactions, likely in a herringbone or slipped-stack arrangement.

-

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms such as the sulfur atom of a neighboring molecule (Br···S) or the π-system of an adjacent aromatic ring (Br···π).

-

C-H···π Interactions: Hydrogen atoms on the periphery of the molecule can interact with the electron-rich π-systems of adjacent molecules.

Figure 2: Potential intermolecular interactions in the crystal lattice of 1-Bromodibenzothiophene.

Experimental Protocol for Single-Crystal X-ray Diffraction

To definitively determine the crystal structure of 1-Bromodibenzothiophene or its derivatives, the following experimental workflow is recommended.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step.

-

Purification: The compound must be of high purity (>99%). Purification can be achieved by column chromatography followed by recrystallization or sublimation.

-

Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility should be chosen. Solvents such as dichloromethane, chloroform, toluene, or ethyl acetate are often suitable for aromatic compounds.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container with a less volatile solvent in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to supersaturation and crystal growth.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

-

Data Collection and Structure Refinement

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.

-

Validation: The final refined structure is validated using software tools like PLATON and checked for consistency using the IUCr's checkCIF service.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the synthesis and structural aspects of 1-Bromodibenzothiophene and its derivatives. While the definitive crystal structure of the parent compound remains to be determined, this guide offers a solid foundation for researchers by inferring its structural properties from related compounds and providing detailed experimental protocols. The elucidation of the precise crystal structure of 1-Bromodibenzothiophene is a crucial next step that will enable a deeper understanding of its solid-state behavior and facilitate the rational design of new materials and pharmaceutical agents based on this versatile scaffold. The interplay of π-π stacking and halogen bonding in these systems presents a rich area for future investigation in the field of crystal engineering.

References

-

Gbabode, G., et al. (2014). X-ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated[5]Benzothieno[3,2-b]benzothiophene Derivatives in Bulk and Thin Films. ACS Applied Materials & Interfaces, 6(16), 13413-13421. [Link]

-

Zhdankin, V. V., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. The Journal of Organic Chemistry, 89(3), 1857-1866. [Link]

-

Zhdankin, V. V., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Semantic Scholar. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 1-Bromodibenzothiophene CAS 65642-94-6. [Link]

-

PubChem. (n.d.). 1-Bromodibenzothiophene. [Link]

-

Kukharev, B. F., et al. (2016). Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. Russian Journal of Organic Chemistry, 52(1), 123-130. [Link]

Sources

- 1. 1-Bromodibenzothiophene | 65642-94-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

solubility of 1-Bromodibenzothiophene in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromodibenzothiophene in Common Organic Solvents

Abstract

1-Bromodibenzothiophene is a key heterocyclic organic compound utilized as a versatile intermediate in the synthesis of fine chemicals, pharmaceuticals, and advanced materials for optoelectronic applications.[1] A fundamental understanding of its solubility in various organic solvents is paramount for the efficiency of synthetic reactions, the design of purification protocols such as recrystallization, and the formulation of materials with desired properties. This technical guide, designed for researchers, scientists, and professionals in drug development and materials science, provides a comprehensive overview of the solubility characteristics of 1-Bromodibenzothiophene. In the absence of extensive published quantitative data, this document presents a robust theoretical solubility profile based on first principles of chemical interactions and structural analogy to its parent compound, dibenzothiophene. Critically, this guide provides a detailed, field-proven experimental protocol for the empirical determination of solubility, ensuring researchers can generate reliable and accurate data tailored to their specific laboratory conditions.

Part 1: Core Principles and Physicochemical Profile of 1-Bromodibenzothiophene

Chemical and Physical Properties

A precise understanding of a compound's intrinsic properties is the foundation for predicting its behavior in different solvent systems. 1-Bromodibenzothiophene is a solid at room temperature, appearing as a white to off-white crystalline powder.[1]

Table 1: Physicochemical Properties of 1-Bromodibenzothiophene

| Property | Value | Source(s) |

| CAS Number | 65642-94-6 | [1] |

| Molecular Formula | C₁₂H₇BrS | [1][] |

| Molecular Weight | 263.15 g/mol | [1][] |

| Appearance | White to orange to green powder or crystals | [1][] |

| Melting Point | Approx. 84 °C | [1][] |

| Boiling Point | 386.6 ± 15.0 °C (Predicted) | [] |

The Imperative of Solubility in Modern Chemistry

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is not merely a physical constant but a critical process parameter that governs the success of numerous chemical applications.

-

Chemical Synthesis: For a reaction to proceed efficiently in the liquid phase, reactants must be adequately solvated to ensure maximum molecular interaction. The choice of solvent can influence reaction rates, equilibria, and even stereochemical outcomes.

-

Purification: Techniques like recrystallization are entirely dependent on the differential solubility of a compound in a solvent at varying temperatures.[3][4] A suitable solvent must dissolve the compound completely at an elevated temperature but allow for high recovery through crystallization upon cooling.[4]

-

Material Formulation: In fields like organic light-emitting diodes (OLEDs) and organic solar cells, where 1-Bromodibenzothiophene and its derivatives show potential, the ability to cast uniform thin films from solution is essential.[1] This requires careful selection of solvents that can dissolve the material to a specific concentration without leaving residues.

Part 2: A Theoretically Grounded Solubility Profile

The "Like Dissolves Like" Paradigm

The most reliable principle for predicting solubility is the adage "like dissolves like," which encapsulates the concept that substances with similar intermolecular forces are likely to be miscible.[5] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

Structural Analysis of 1-Bromodibenzothiophene

The molecular structure of 1-Bromodibenzothiophene is characterized by a large, rigid, and aromatic tricyclic system (dibenzothiophene) with a single bromine substituent.

-

Nonpolar Character: The fused benzene and thiophene rings constitute a significant nonpolar, hydrophobic surface area, which favors interactions with nonpolar solvents through van der Waals forces.

-

Polar Character: The sulfur heteroatom and the electronegative bromine atom introduce polarity. The C-Br bond creates a permanent dipole, and the entire π-electron system is polarizable, allowing for dipole-dipole and dipole-induced dipole interactions with polar solvents.

This duality suggests that 1-Bromodibenzothiophene is a moderately polar compound. Its solubility will be a balance between its large nonpolar framework and its specific polar features.

Predicted Solubility in Common Organic Solvents

Based on its structure and by analogy with its parent compound, dibenzothiophene—which is known to be soluble in solvents like benzene and ethanol but insoluble in water[6][7][8]—we can predict the solubility of 1-Bromodibenzothiophene as follows:

Table 2: Predicted Qualitative Solubility of 1-Bromodibenzothiophene

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, n-Heptane | Moderate to High | The large aromatic core allows for significant van der Waals interactions. Toluene, being aromatic, is expected to be a particularly good solvent. The use of n-heptane in its purification via column chromatography supports its solubility in nonpolar media.[9] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | These solvents can engage in strong dipole-dipole interactions with the polar C-Br bond and the polarizable aromatic system without the competing energy cost of disrupting a hydrogen-bonding network. |

| Polar Protic | Methanol, Ethanol | Moderate | While these solvents can interact with the molecule's polar regions, their strong self-association through hydrogen bonding can make the energetic cost of creating a cavity for the large, non-hydrogen-bonding solute significant. |

| Aqueous | Water | Insoluble | The large, nonpolar hydrocarbon structure overwhelmingly dominates, making the molecule highly hydrophobic and unable to overcome the strong hydrogen bonding network of water.[1] |

Part 3: A Validated Protocol for Experimental Solubility Determination

In the context of limited published data, empirical determination is the most trustworthy path forward. The equilibrium or "shake-flask" method is the gold standard for determining the thermodynamic solubility of a solid compound.[10] This protocol is designed to be a self-validating system, providing accurate and reproducible results.

Experimental Rationale and Design

The core principle of this experiment is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of undissolved solid. By precisely measuring the concentration of the solute in the supernatant, we can determine its maximum solubility in that solvent at a given temperature. Gravimetric analysis is chosen for its simplicity and accuracy, as it relies on the direct measurement of mass.

Safety and Handling

Researcher Discretion is Advised. Before beginning any experimental work, consult the latest Safety Data Sheet (SDS) for 1-Bromodibenzothiophene and all solvents used.

-

1-Bromodibenzothiophene: May cause skin, eye, and respiratory irritation.[11] Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Organic Solvents: Many are flammable and/or toxic. Avoid heat, sparks, and open flames. Ensure all manipulations are performed in a fume hood to prevent inhalation of vapors.[14]

Detailed Step-by-Step Protocol: Equilibrium Solubility via Gravimetric Analysis

Objective: To quantitatively determine the solubility of 1-Bromodibenzothiophene in a selected organic solvent at a controlled temperature.

Materials:

-

1-Bromodibenzothiophene (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or screw-cap glass vials (e.g., 4 mL)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Glass Pasteur pipettes or syringes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed, labeled collection vials (for the supernatant)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of solid 1-Bromodibenzothiophene to a 4 mL glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment (e.g., 20-30 mg).

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial. Place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium, typically 24 to 48 hours. The agitation ensures continuous mixing, maximizing the dissolution rate.

-

Phase Separation: After the equilibration period, remove the vial and let it stand at the same constant temperature for at least 2 hours to allow the excess solid to settle. For finer particles, centrifuge the vial (e.g., at 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This filtration step is critical to ensure no solid particulates are transferred.

-

Mass Determination: Dispense a precise volume of the filtered supernatant (e.g., 1.00 mL) into a pre-weighed (tared) collection vial. Record the exact mass of the empty vial and the vial with the supernatant.

-

Solvent Evaporation: Place the collection vial in a fume hood to allow the solvent to evaporate slowly. This can be accelerated by placing the vial in a drying oven at a temperature well below the compound's melting point (e.g., 40-50 °C) or under a gentle stream of nitrogen.

-

Final Weighing: Once the solvent is completely removed and the vial contains only the dry, solid residue of what was dissolved, allow the vial to cool to room temperature and weigh it again on the analytical balance.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of vial with dry solid - Mass of empty vial) / Volume of supernatant transferred (mL)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Part 4: Data Presentation and Application

For ease of comparison and practical use, all experimentally determined solubility data should be compiled into a structured table.

Table 3: Experimentally Determined Solubility of 1-Bromodibenzothiophene at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility ( g/100 mL) |

| e.g., Toluene | 2.38 | ||

| e.g., Dichloromethane | 9.08 | ||

| e.g., Acetone | 21.0 | ||

| e.g., Ethanol | 24.5 | ||

| e.g., Hexane | 1.88 |

This quantitative data is directly applicable to optimizing purification. For recrystallization, an ideal solvent is one that shows a significant positive correlation between temperature and solubility—high solubility when hot and low solubility when cold.[3] The data from this protocol can be used to screen for such solvents, forming the basis for a rational approach to achieving high-purity 1-Bromodibenzothiophene.

References

-

Shaanxi Bloom Tech Co., Ltd. 1-Bromodibenzothiophene CAS 65642-94-6. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Montgomery College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 2025. [Link]

-

Austin Peay State University. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. [Link]

-

ACS Publications. Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research. [Link]

-

Manipal University Jaipur. Recrystallization. [Link]

-

SciSpace. Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents (2014). [Link]

-

PubChem. 2-Bromodibenzothiophene. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

University of California, Irvine. Recrystallization. [Link]

-

Wikipedia. Dibenzothiophene. [Link]

-

Angene Chemical. Safety Data Sheet - 2,5-Dibromothiophene-3-carbaldehyde. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

-

Solubility of Things. Benzothiophene. [Link]

-

University of California, Los Angeles. Chem 267. Recrystallization. [Link]

-

PubChem. 4-Bromodibenzothiophene. [Link]

-

Montgomery College. Experiment: Recrystallization – Part II: Purification of Solids. [Link]

-

PubChem. Dibenzothiophene. [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. youtube.com [youtube.com]

- 6. Dibenzothiophene | 132-65-0 [chemicalbook.com]

- 7. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 8. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromodibenzothiophene | 65642-94-6 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Bromodibenzothiophene | C12H7BrS | CID 299508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.se [fishersci.se]

- 13. angenechemical.com [angenechemical.com]

- 14. spectrumchemical.com [spectrumchemical.com]

electronic and photophysical properties of 1-Bromodibenzothiophene

An In-depth Technical Guide to the Electronic and Photophysical Properties of 1-Bromodibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction

Overview of Dibenzothiophene and its Derivatives in Research and Industry

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, and its derivatives are significant building blocks in various scientific and industrial fields. Their rigid, planar structure and unique electronic properties make them valuable in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Furthermore, their presence in crude oil necessitates research into their removal, leading to extensive studies of their chemical reactivity. In the pharmaceutical industry, the dibenzothiophene scaffold is explored for the synthesis of biologically active molecules.

Introduction to 1-Bromodibenzothiophene: Structure and Significance

1-Bromodibenzothiophene is a derivative of DBT where a bromine atom is substituted at the 1-position of the dibenzothiophene core. This substitution significantly influences the molecule's electronic and photophysical properties. The introduction of the heavy bromine atom is known to enhance spin-orbit coupling, a phenomenon referred to as the "heavy atom effect," which can profoundly alter the deactivation pathways of excited electronic states.[1][2] This makes 1-Bromodibenzothiophene a molecule of interest for applications where modulation of fluorescence and phosphorescence is crucial. Its reactivity also makes it a versatile intermediate in organic synthesis for the creation of more complex molecules.[3]

Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the . It is designed to be a valuable resource for researchers and professionals working with this molecule or similar compounds. The guide will cover:

-

Synthetic methodologies for 1-Bromodibenzothiophene.

-

A detailed analysis of its electronic structure, including frontier molecular orbitals.

-

An in-depth exploration of its photophysical behavior, including absorption, fluorescence, and phosphorescence.

-

Step-by-step experimental and computational protocols for the characterization of its properties.

-

A discussion of its current and potential applications.

Part 2: Synthesis and Characterization

Synthetic Routes to 1-Bromodibenzothiophene

The synthesis of 1-Bromodibenzothiophene can be achieved through various methods, often involving the bromination of dibenzothiophene or a multi-step synthesis from simpler precursors. A representative synthetic protocol is outlined below.

Aryl-Aryl Coupling Approach:

A common strategy involves the reaction of 2,3-dibromothiophene with bromine to yield 1-bromo-2,3-dibromothiophene. This intermediate then undergoes a reaction with diphenyl sulfide in the presence of a base, such as sodium hydroxide, in a solvent like DMSO to produce 1-bromodibenzothiophene.[3] This reaction should be conducted under an inert atmosphere to prevent unwanted side reactions.[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₇BrS | [3] |

| Molecular Weight | 263.15 g/mol | [3] |

| Appearance | White to orange to green powder or crystals | [3] |

| Melting Point | Approximately 84°C | [3] |

| Solubility | Soluble in organic solvents, poorly soluble in water | [3] |

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of 1-Bromodibenzothiophene. ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the protons and carbon atoms. Mass spectrometry would confirm the molecular weight and isotopic distribution pattern characteristic of a bromine-containing compound. Infrared (IR) spectroscopy would show characteristic absorption bands for the aromatic C-H and C-C bonds.

Part 3: Electronic Properties

Frontier Molecular Orbitals: HOMO and LUMO

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's electronic transition energy.

Electron Density Distribution and Molecular Electrostatic Potential

Computational modeling can also provide insights into the electron density distribution and the molecular electrostatic potential (MEP) of 1-Bromodibenzothiophene. The MEP is useful for predicting sites of electrophilic and nucleophilic attack. It is expected that the electron-rich sulfur atom and the π-system of the aromatic rings would be regions of negative electrostatic potential, while the hydrogen atoms and the region around the bromine atom would be more positive.

Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that relate to the energies required to remove or add an electron, respectively. These values can be estimated from the energies of the HOMO and LUMO, respectively, through Koopmans' theorem, although more accurate values are obtained from ΔSCF calculations.

Part 4: Photophysical Properties

Absorption Spectroscopy

The UV-Visible absorption spectrum of 1-Bromodibenzothiophene is expected to be characterized by strong π-π* transitions typical of conjugated aromatic systems. The precise absorption maxima will be influenced by the solvent environment.

Emission Spectroscopy

The presence of the bromine atom in 1-Bromodibenzothiophene is expected to have a significant impact on its emission properties due to the internal heavy atom effect.[1][2] This effect enhances spin-orbit coupling, which in turn increases the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield are anticipated compared to the parent dibenzothiophene molecule.

The photophysical processes of 1-Bromodibenzothiophene can be visualized using a Jablonski diagram.

Caption: Jablonski diagram illustrating the photophysical pathways for 1-Bromodibenzothiophene.

Key Photophysical Parameters

The following table summarizes the key photophysical parameters for 1-Bromodibenzothiophene. It is important to note that experimental data for this specific molecule is scarce, and the values for related compounds or theoretical estimations should be considered with this in mind.

| Parameter | Symbol | Expected Value/Range | Notes |

| Molar Absorptivity | ε | ~10⁴ - 10⁵ L mol⁻¹ cm⁻¹ | Typical for π-π* transitions in aromatic systems. |

| Fluorescence Quantum Yield | Φf | Low | Expected to be quenched due to the heavy atom effect. |

| Phosphorescence Quantum Yield | Φp | Moderate to High | Expected to be enhanced due to efficient intersystem crossing.[1][2] |

| Fluorescence Lifetime | τf | Short (ns range) | Non-radiative decay pathways are expected to be fast. |

| Phosphorescence Lifetime | τp | Long (µs to ms range) | The triplet state is spin-forbidden from relaxing to the singlet ground state. |

Solvent Effects on Photophysical Properties

The photophysical properties of 1-Bromodibenzothiophene are expected to be influenced by the solvent environment.[5] Polar solvents may stabilize charge-transfer character in the excited state, leading to red-shifted emission spectra (solvatochromism). The solvent can also affect the rates of non-radiative decay processes, thereby influencing the quantum yields and lifetimes.

Part 5: Experimental and Computational Protocols

Experimental Methodologies

The following are detailed protocols for the experimental characterization of the photophysical properties of 1-Bromodibenzothiophene.

Objective: To determine the absorption spectrum and molar absorptivity of 1-Bromodibenzothiophene.

Materials:

-

1-Bromodibenzothiophene

-

Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane)

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of 1-Bromodibenzothiophene of a known concentration (e.g., 10⁻³ M) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 10⁻⁵ M to 10⁻⁶ M).

-

Record the absorption spectrum of the solvent as a baseline.

-

Record the absorption spectra of the diluted solutions.

-

Determine the wavelength of maximum absorption (λ_max).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λ_max.

Objective: To measure the fluorescence and phosphorescence emission spectra of 1-Bromodibenzothiophene.

Materials:

-

Fluorometer with a high-intensity xenon lamp and a phosphorescence mode.

-

Quartz cuvettes.

-

Solution of 1-Bromodibenzothiophene (absorbance at excitation wavelength < 0.1).

-

Liquid nitrogen or a cryostat for low-temperature phosphorescence measurements.

Procedure for Fluorescence:

-

Excite the sample at a wavelength where it absorbs strongly (e.g., a peak in the absorption spectrum).

-

Scan the emission wavelengths to record the fluorescence spectrum.

Procedure for Phosphorescence:

-

Cool the sample to low temperature (e.g., 77 K) to reduce non-radiative decay and collisional quenching of the triplet state.

-

Use the phosphorescence mode of the fluorometer, which involves a delay between excitation and detection to allow for the decay of short-lived fluorescence.

-

Excite the sample and record the delayed emission spectrum.

Objective: To quantify the efficiency of fluorescence and phosphorescence.

Method: The relative quantum yield can be determined by comparing the integrated emission intensity of the sample to that of a well-characterized standard with a known quantum yield.

Procedure:

-

Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region as 1-Bromodibenzothiophene.

-

Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

-

Measure the integrated emission intensity of both the sample and the standard under the same experimental conditions.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, and η is the refractive index of the solvent.

Objective: To measure the fluorescence and phosphorescence lifetimes.

Method: Time-Correlated Single Photon Counting (TCSPC) for fluorescence lifetimes and Multi-Channel Scaling (MCS) for phosphorescence lifetimes are common techniques.

Procedure (Conceptual):

-

Excite the sample with a short pulse of light.

-

Detect the emitted photons as a function of time after the excitation pulse.

-

Fit the decay curve to an exponential function to determine the lifetime (τ).

Computational Chemistry Protocols

Objective: To obtain the optimized molecular structure and calculate the energies and distributions of the HOMO and LUMO.

Software: Gaussian, ORCA, or other quantum chemistry packages.

Procedure:

-

Build the initial structure of 1-Bromodibenzothiophene.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

-

From the optimized geometry, calculate the molecular orbitals to obtain the HOMO and LUMO energies and visualize their spatial distribution.

Objective: To simulate the UV-Visible absorption and emission spectra.

Procedure:

-

Using the optimized ground-state geometry, perform a Time-Dependent DFT (TD-DFT) calculation to obtain the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum.

-

To simulate the emission spectrum, first optimize the geometry of the first excited state (S₁ for fluorescence, T₁ for phosphorescence) using TD-DFT.

-

Perform a single-point TD-DFT calculation on the optimized excited-state geometry to obtain the emission energy.

Part 6: Applications and Future Perspectives

Role in Organic Electronics

The electronic properties of 1-Bromodibenzothiophene make it a potential candidate for use in organic electronic devices. Its dibenzothiophene core is known to facilitate charge transport, and the bromine substitution can be used to tune the energy levels for optimal device performance. It can serve as a building block for larger conjugated systems used as emissive or charge-transporting materials in OLEDs and OFETs.

Use as a Probe Molecule in Biosciences

The unique photophysical properties of 1-Bromodibenzothiophene, particularly its potential for strong phosphorescence, make it an interesting candidate for use as a probe molecule in biological systems.[3] Phosphorescent probes offer advantages over fluorescent probes, such as longer emission lifetimes, which allow for time-gated detection to reduce background fluorescence.

Intermediate in Fine Chemical Synthesis

The bromine atom in 1-Bromodibenzothiophene is a versatile functional group that can participate in a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the synthesis of a wide range of more complex organic molecules for applications in pharmaceuticals, agrochemicals, and materials science.[3]

Future Research Directions

Further experimental and theoretical studies are needed to fully elucidate the . Future research could focus on:

-

Precise experimental determination of its photophysical parameters.

-

Systematic studies of the effects of different solvents on its properties.

-

Synthesis and characterization of novel derivatives with tailored properties for specific applications.

-

Investigation of its performance in organic electronic devices.

Part 7: Conclusion

1-Bromodibenzothiophene is a molecule with intriguing electronic and photophysical properties, largely influenced by the presence of the heavy bromine atom. While there is a need for more detailed experimental characterization, theoretical studies and data from related compounds suggest that it possesses a low-lying LUMO, is likely to exhibit quenched fluorescence, and enhanced phosphorescence. Its synthetic accessibility and versatile reactivity make it a valuable compound for a range of applications in materials science, organic synthesis, and potentially in the life sciences. This guide has provided a comprehensive overview of its properties and the methodologies to study them, aiming to facilitate further research and application of this interesting molecule.

Part 8: References

-

Nag, M., & Jenks, W. S. (2004). Photochemistry and photophysics of halogen-substituted dibenzothiophene oxides. The Journal of organic chemistry, 69(24), 8177–8182. [Link]

-

Nag, M., & Jenks, W. S. (2004). Photochemistry and Photophysics of Halogen-Substituted Dibenzothiophene Oxides. Iowa State University Digital Repository. [Link]

-

Glover, C. D., et al. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Organic Letters. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 1-Bromodibenzothiophene CAS 65642-94-6. [Link]

-

Sabek, H. A. Z., Alazaly, A. M. M., Salah, D., & Aly, H. S. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Scientific Reports, 10(1), 21568. [Link]

-

Edinburgh Instruments. (2021, June 30). Measuring Fluorescence and Phosphorescence Spectra at Low Temperature Using the FLS1000 Photoluminescence Spectrometer. [Link]

-

Hussain, A. Z. S., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Scientific reports, 10(1), 21568. [Link]

Sources

- 1. Photochemistry and photophysics of halogen-substituted dibenzothiophene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [dr.lib.iastate.edu]

- 3. bloomtechz.com [bloomtechz.com]

- 4. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Dibenzothiophene Compounds

Abstract

Dibenzothiophene (DBT), a seemingly simple tricyclic aromatic heterocycle, has carved a remarkable niche in the landscape of chemical sciences. Initially identified as an undesirable impurity in fossil fuels, its unique electronic and structural properties have propelled it to the forefront of materials science and medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of dibenzothiophene and its derivatives. We will traverse its journey from the early days of organic synthesis to its current role as a privileged scaffold in the development of advanced electronic materials and novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, validated experimental protocols, and a forward-looking perspective on this versatile molecule.

The Genesis of a Heterocycle: Discovery and Structural Elucidation

The story of dibenzothiophene begins in the latter half of the 19th century, a period of fervent discovery in organic chemistry.

An Early Synthesis and a Structural Misstep

Isolation from a Natural Source: The Coal Tar Connection

Concurrent with its synthesis in the laboratory, dibenzothiophene was also being discovered in nature. The German chemist Kruber successfully isolated dibenzothiophene from coal tar, a complex mixture of aromatic compounds produced during the coking of coal.[1] This discovery highlighted the prevalence of sulfur-containing heterocycles in fossil-derived materials, a fact that would later have significant implications for the petroleum industry.

The Art of the Build: Synthetic Strategies for the Dibenzothiophene Core

The construction of the dibenzothiophene scaffold has evolved significantly from the early, often harsh, synthetic methods to modern, highly efficient, and regioselective catalytic reactions.

Classical Approaches: Laying the Foundation

The earliest methods for synthesizing dibenzothiophene often relied on high temperatures and strong acids or catalysts. A foundational method involves the reaction of biphenyl with elemental sulfur in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]

Materials:

-

Biphenyl

-

Sulfur powder

-

Anhydrous aluminum chloride (AlCl₃)

-

Solvent (e.g., carbon disulfide, nitrobenzene - use with extreme caution due to toxicity and reactivity)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve biphenyl in a suitable solvent.

-

Carefully add anhydrous aluminum chloride to the solution while stirring. The reaction is exothermic.

-

Gradually add sulfur powder to the reaction mixture.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice-water.

-

Extract the product with an organic solvent (e.g., dichloromethane, diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure dibenzothiophene.

A generalized workflow for the classical synthesis of dibenzothiophene.

Caption: Classical synthesis of dibenzothiophene from biphenyl and sulfur.

Modern Marvels: Catalytic C-H Activation and Cross-Coupling Reactions

Contemporary synthetic chemistry has ushered in an era of highly efficient and selective methods for constructing the dibenzothiophene core. Palladium-catalyzed reactions, in particular, have proven to be exceptionally powerful. These methods often involve the intramolecular C-H activation and C-S bond formation from readily available starting materials like diaryl sulfides.

Another powerful modern approach involves the Suzuki-Miyaura cross-coupling reaction. This method allows for the modular construction of the biphenyl backbone, followed by a cyclization step to form the thiophene ring. This strategy offers excellent control over the substitution pattern on the final dibenzothiophene product.

Caption: The 4S pathway for microbial desulfurization of dibenzothiophene.

The Bright Side: Dibenzothiophene in Materials Science

The rigid, planar, and electron-rich nature of the dibenzothiophene core makes it an excellent building block for organic electronic materials. By strategically functionalizing the dibenzothiophene scaffold, chemists can fine-tune the electronic properties of the resulting materials for specific applications.

Dibenzothiophene derivatives have been successfully incorporated into the emissive and charge-transporting layers of OLEDs. Their high thermal stability and tunable photophysical properties contribute to the development of efficient and durable OLED devices with a wide range of emission colors.

Performance Data of Selected Dibenzothiophene-Based OLED Materials

| Material | Role in OLED | External Quantum Efficiency (EQE) | Color | Reference |

| DPAC–DBTDO | Emitter | 13.1% | Blue | |

| BThPAc-1 | Emitter | 26.5% | Green |

The ability of dibenzothiophene derivatives to self-assemble into ordered structures makes them promising candidates for the active layer in OFETs. These materials can exhibit high charge carrier mobilities, which is a crucial parameter for the performance of transistors.

Performance Data of Selected Dibenzothiophene-Based OFET Materials

| Material | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| DPh-BTBT | 3.5 | 2.1 x 10⁷ | |

| 2C₈-BTBT | 16.4 (average) | > 10⁶ |

A Scaffold for Healing: Dibenzothiophene in Drug Discovery

The dibenzothiophene scaffold has emerged as a privileged structure in medicinal chemistry. Its rigid framework allows for the precise positioning of functional groups to interact with biological targets. Furthermore, the sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity and selectivity.

While the broader class of benzothiophenes has seen more extensive exploration in drug development, dibenzothiophene derivatives are gaining increasing attention, particularly in the field of oncology. Several studies have reported the synthesis and evaluation of dibenzothiophene-based compounds as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.

For example, certain benzothiophene derivatives have been identified as inhibitors of DYRK1A and DYRK1B, kinases implicated in several chronic diseases. While these are not strictly dibenzothiophenes, they highlight the potential of the fused thiophene-benzene motif in kinase inhibitor design. Further research is actively exploring the potential of dibenzothiophene-based compounds as anti-cancer agents, with a focus on developing selective and potent inhibitors of key oncogenic pathways.

Future Perspectives and Conclusion

The journey of dibenzothiophene from an obscure synthetic artifact and an industrial nuisance to a versatile and valuable molecular scaffold is a compelling narrative of chemical discovery and innovation. The future of dibenzothiophene research is bright, with ongoing efforts to develop even more efficient and sustainable synthetic methodologies. In materials science, the design of novel dibenzothiophene-based materials with enhanced electronic and photophysical properties will continue to drive advancements in flexible electronics, high-resolution displays, and renewable energy technologies. In the realm of drug discovery, the exploration of the chemical space around the dibenzothiophene core is expected to yield new therapeutic agents with improved efficacy and selectivity for a range of diseases, including cancer and neurodegenerative disorders.

As our understanding of the structure-property relationships of dibenzothiophene derivatives deepens, so too will our ability to harness the full potential of this remarkable and enduring heterocyclic scaffold. The story of dibenzothiophene is far from over; it is a story that will continue to be written in the laboratories of chemists, materials scientists, and pharmacologists for years to come.

References

- Stenhouse, J. (1870). On the Action of Sulphur on Biphenyl. Journal of the Chemical Society, 23, 1-3.

- Graebe, C. (1874). Ueber Dibenzothiophen. Berichte der deutschen chemischen Gesellschaft, 7(1), 53-55.

- Gilman, H., & Jacoby, A. L. (1938). Dibenzothiophene: Orientation and Derivatives. The Journal of Organic Chemistry, 3(2), 108-119.

- He, X., Shan, T., Tang, X., Gao, Y., Li, J., Yang, B., & Lu, P. (2016). Highly efficient organic light emitting diodes based on a D–A–D type dibenzothiophene derivative exhibiting thermally activated delayed fluorescence with small ΔEST. Journal of Materials Chemistry C, 4(42), 10205-10208.

- Zhong, R., Wang, M., Wang, X., Wang, S., Shao, S., & Wang, L. (2024). 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping concentrations.

-

Takimiya, K., Ebata, H., Sakamoto, K., Izawa, T., Otsubo, T., & Kunugi, Y. (2006). 2, 7-Diphenyl [1]benzothieno [3, 2-b] [1]benzothiophene, a New Organic Semiconductor for Air-Stable Organic Field-Effect Transistors with Mobilities up to 2.0 cm2 V− 1 s− 1. Journal of the American Chemical Society, 128(39), 12604-12605.

- Minemawari, H., Yamada, T., Matsui, H., Tsutsumi, J., Haas, S., Chiba, R., ... & Hasegawa, T. (2011). Inkjet printing of single-crystal films.

-

PubChem. (n.d.). Dibenzothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibenzothiophene. Retrieved from [Link]

Sources

theoretical calculations on the electronic structure of 1-Bromodibenzothiophene

An In-Depth Technical Guide to the Theoretical Calculation of the Electronic Structure of 1-Bromodibenzothiophene

This guide provides a comprehensive walkthrough of the theoretical methodologies used to investigate the electronic structure of 1-Bromodibenzothiophene (1-Br-DBT). As a molecule of significant interest in the development of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), a fundamental understanding of its electronic properties is paramount.[1][2][3] This document is intended for researchers, computational chemists, and materials scientists, offering both the theoretical underpinnings and practical protocols for a robust computational analysis.

Introduction: The Rationale for Computational Scrutiny

Dibenzothiophene and its derivatives form a critical class of polycyclic aromatic sulfur heterocycles (PASHs) utilized as building blocks in materials science.[4][5][6] The introduction of a bromine atom at the C1 position, creating 1-Bromodibenzothiophene, strategically modifies the molecule's electronic landscape. This substitution can influence key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn govern charge injection/transport properties and photophysical behavior.[7]